

1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS number 28049-61-8 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Chlorophenyl)cyclobutanecarbonitrile
Cat. No.:	B019029

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)cyclobutanecarbonitrile** (CAS: 28049-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclobutanecarbonitrile is a crucial chemical intermediate, recognized primarily for its role in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis for structural confirmation, and a discussion of its applications in medicinal chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Introduction and Significance

1-(4-Chlorophenyl)cyclobutanecarbonitrile, also known as 1-(4-chlorophenyl)-1-cyanocyclobutane, is an organic compound distinguished by a cyclobutane ring substituted with a 4-chlorophenyl group and a nitrile functional group.^{[1][2]} Its primary significance lies in its established role as a key starting material in the multi-step synthesis of Sibutramine, a well-known anti-obesity drug, and its pharmacologically active metabolites.^{[1][2][3]}

The incorporation of the cyclobutane motif is a strategic choice in medicinal chemistry. This strained carbocycle can enhance metabolic stability, introduce conformational restriction to improve binding affinity, and serve as a bioisostere for other chemical groups.^[4] As such, **1-(4-Chlorophenyl)cyclobutanecarbonitrile** is not just an intermediate for a single drug but represents a valuable building block for the exploration of new chemical entities in drug discovery programs.^[5] This guide serves as a technical resource for professionals who are handling, synthesizing, or utilizing this compound in their research.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in any experimental workflow.

Caption: Chemical Structure of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**.

Table 1: Physicochemical Properties of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**

Property	Value	Source(s)
CAS Number	28049-61-8	[6][7]
Molecular Formula	C ₁₁ H ₁₀ CIN	[5][6][8]
Molecular Weight	191.66 g/mol	[6][8][9]
Appearance	Colorless to pale yellow oil	[1][3][10]
Boiling Point	295 °C (lit.)	[1][10][11]
Density	1.137 g/mL at 25 °C (lit.)	[1][10][11]
Refractive Index (n ²⁰ /D)	1.548 (lit.)	[1][10][11]
Flash Point	110 °C (230 °F) - closed cup	[10][11]
SMILES	Clc1ccc(cc1)C2(CCC2)C#N	[5][8]
InChI	1S/C11H10CIN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2	[5][8]
InChIKey	XQONXPWVIZZJIL-UHFFFAOYSA-N	[5][7][12]

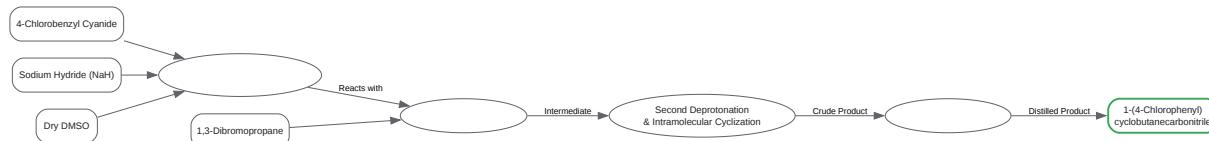
Synthesis Protocol: Alkylation of 4-Chlorobenzyl Cyanide

A common and effective method for the synthesis of **1-(4-chlorophenyl)cyclobutanecarbonitrile** involves the dialkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane.[\[13\]](#) This procedure relies on the generation of a carbanion intermediate which acts as a nucleophile.

Rationale and Mechanistic Insight

The α -proton of 4-chlorobenzyl cyanide is acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the phenyl ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate this position, generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic substitution (S_N2) reaction with 1,3-

dibromopropane. A second deprotonation and an intramolecular S_N2 reaction then occur to form the cyclobutane ring. Dry dimethyl sulfoxide (DMSO) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilic carbanion, thereby accelerating the reaction rate. Temperature control is crucial to prevent side reactions.



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Caption: Workflow for the synthesis of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**.

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.[13]

- Preparation: To a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) under an inert argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over 5 minutes.
 - Rationale: An inert atmosphere prevents the reactive sodium hydride and carbanion from reacting with atmospheric moisture and oxygen.
- Carbanion Formation: Stir the resulting mixture for 30 minutes at 25°C.
 - Rationale: This allows for the complete deprotonation of the 4-chlorobenzyl cyanide to form the nucleophilic carbanion.

- **Alkylation/Cyclization:** Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, ensuring the reaction temperature is maintained between 25–30°C.
 - **Rationale:** Slow addition and temperature control are critical to manage the exothermic reaction and prevent the formation of unwanted polymeric byproducts.
- **Reaction Completion:** Continue stirring for an additional 40 minutes at the same temperature.
- **Quenching and Extraction:** Carefully pour the reaction mixture into ice water (500 ml). Extract the aqueous mixture with dichloromethane (3 x 75 ml).
 - **Rationale:** Quenching with water neutralizes any remaining reactive species. Dichloromethane is an effective solvent for extracting the nonpolar organic product from the aqueous phase.
- **Purification:** Combine the organic extracts and evaporate the solvent. Extract the resulting residue with diethyl ether (4 x 50 ml). Wash the combined ether extracts with water, dry over anhydrous sodium sulphate, and evaporate the solvent to yield the crude product as an oil.
- **Final Purification:** Purify the crude oil by distillation (bp 90°C / 10^{-6} Torr) to yield the final product.[13]

Spectral Analysis for Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for **1-(4-chlorophenyl)cyclobutanecarbonitrile**.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3100-3000	C-H stretch	Aromatic
~2990-2880	C-H stretch	Aliphatic (Cyclobutane CH ₂) [14]
~2245	C≡N stretch	Nitrile
~1600, ~1490	C=C stretch	Aromatic Ring
~1100-1000	C-Cl stretch	Aryl Halide
~900	C ₄ Ring Deformation	Cyclobutane[14]

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Spectrum	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~7.5 - 7.3	m	4H, Aromatic protons (AA'BB' system)
~2.8 - 2.6	m	4H, Cyclobutane protons (α to nitrile)	
~2.2 - 2.0	m	2H, Cyclobutane proton (β to nitrile)	
^{13}C NMR	~140	s	Quaternary C (Aromatic, C-Cl)
~135	s	Quaternary C (Aromatic, C- Cyclobutane)	
~129	d	CH (Aromatic)	
~127	d	CH (Aromatic)	
~122	s	C≡N (Nitrile)	
~45	s	Quaternary C (Cyclobutane)	
~35	t	CH ₂ (Cyclobutane)	
~17	t	CH ₂ (Cyclobutane)	

Note: NMR shifts are predictions based on analogous structures and may vary depending on the solvent and instrument frequency.[\[15\]](#)[\[16\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation	Notes
191/193	$[M]^+$, Molecular Ion	The presence of the ^{35}Cl and ^{37}Cl isotopes results in a characteristic ~3:1 ratio for the M^+ and $M+2$ peaks.[17]
164	$[M - \text{HCN}]^+$	Loss of hydrogen cyanide is a common fragmentation for nitriles.
152	$[M - \text{C}_3\text{H}_5]^+$	Loss of the cyclobutyl fragment minus a proton.
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Chlorophenyl cation fragment.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[18] It is also known to cause skin and serious eye irritation.[19]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][19][20]
- Handling: Avoid contact with skin, eyes, and clothing.[18][20] Wash hands thoroughly after handling.[21] Prevent the generation of vapor or mist.[18]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. [19][22] Keep the container tightly closed to prevent exposure to moisture and air.[22][23]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [19]

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- To cite this document: BenchChem. [1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS number 28049-61-8 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019029#1-4-chlorophenyl-cyclobutanecarbonitrile-cas-number-28049-61-8-properties>]

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